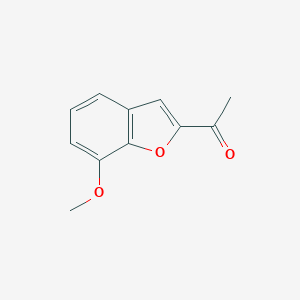

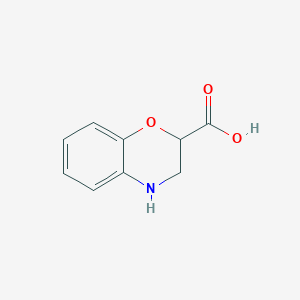

3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

Overview

Description

Synthesis Analysis

The synthesis of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid derivatives can be achieved through various methods. One common approach involves the hydrogen carbonate hydrolysis of corresponding esters, which are prepared by the condensation of salicylamide with various aldehydes and ketones. This process is facilitated by the use of aromatic aldehydes and ketones containing an ortho-carboxy-function, leading to isoindolobenzoxazine structures (Fitton & Ward, 1971). Another innovative method includes the tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines, which has shown significant stereoselectivity and has been proven to form Z isomers preferentially (Gabriele et al., 2006).

Molecular Structure Analysis

The molecular structure of 3,4-dihydro-2H-1,4-benzoxazine derivatives has been elucidated through various analytical techniques, including X-ray diffraction analysis. These studies have shown that the oxazine ring adopts specific conformations to optimize structural stability and interaction potential within the molecule. For instance, a novel benzoxazine monomer synthesized from a one-pot Mannich reaction exhibited a half chair conformation, aiming to achieve planarity across the benzoxazine ring by expanding the bond angles (Wattanathana et al., 2021).

Chemical Reactions and Properties

This compound derivatives undergo a variety of chemical reactions, leading to an array of structurally diverse and functionally rich compounds. These reactions include intramolecular Michael addition and the formation of 2H-1,4-benzoxazine analogs with potential biological activities. Such reactions have been explored for the synthesis of compounds demonstrating considerable anxiolytic and anticonvulsant activities (Masuoka et al., 1986).

Scientific Research Applications

Luminescent Materials, Ligands, and Reducing Agents : 3,4-Dihydro-1,3-2H-benzoxazines are utilized as luminescent materials, ligands for cations, and reducing agents for precious metal ions (Wattanathana et al., 2017).

Diastereoselective Acylation : Achieving diastereoselective acylation of 3,4-dihydro-3-methyl-2H-[1,4]benzoxazine with 2-phenoxy carbonyl chlorides can lead to the formation of diastereoisomeric compounds, suggesting applications in stereoselective synthesis (Vakarov et al., 2015).

Isoindolobenzoxazine Structures : The synthesis of 3,4-dihydro-4-oxo-2H-1,3-benzoxazine-carboxylic acids can lead to isoindolobenzoxazine structures, which could have potential applications in organic chemistry and material science (Fitton & Ward, 1971).

Study of Benzoic Acids : The synthesis of ethyl 4-alkyl-2-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates provides a new method for studying the structure of benzoic acids (Štefanić et al., 2001).

Environmentally Friendly Synthesis : The sequential synthesis of 2,4-dihydro-2H-1,4-benzoxazines is environmentally friendly and can be used in various scientific research applications (Albanese et al., 2003).

Biological and Medicinal Applications : 3,4-dihydro-2H-benzo[1,4]oxazines have applications in biology and medicine. Innovative synthesis methods for these compounds are being developed to enhance their utility (詹淑婷, 2012).

Phytotoxic, Antifungal, Antimicrobial, and Antifeedant Properties : 1,4-Benzoxazinones, which are closely related to 3,4-dihydro-2H-1,4-benzoxazines, show potential applications as phytotoxic, antifungal, antimicrobial, and antifeedant compounds. They are also used in pharmaceutical development (Macias et al., 2009).

Study of Reaction Mechanisms : The reaction of 3,4-dihydro-3,6-dimethyl-2H-1,3-benzoxazine using strong and weak carboxylic acids and phenols as catalysts was studied using Fourier transform infrared spectroscopy, indicating its use in reaction mechanism studies (Dunkers & Ishida, 1999).

Agronomic Utility : These compounds exhibit properties such as phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal properties, having potential agronomic utility (Macias et al., 2006).

Peptidomimetic Building Blocks : Alkyl 4-alkyl-2-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates are synthesized as peptidomimetic building blocks, indicating their use in peptide-related research (Štefanić et al., 2003).

Safety and Hazards

The safety data sheet for a similar compound, 3,4-Dihydro-2H-1,4-benzoxazine-2-carbonitrile, suggests that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wash thoroughly after handling, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Future Directions

The promising biological properties of benzoxazine derivatives have encouraged the development of efficient synthetic strategies toward 3,4-dihydro-2H-1,4-benzoxazines and their 2-oxo, 3-oxo, and 2,3-dioxo derivatives . These compounds are believed to be useful as drugs, particularly as potassium channel activating agents .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various cellular targets, such as the a1 adenosine receptor , and have been used as pancreatic β-cell K ATP channel openers .

Mode of Action

Related benzoxazine derivatives have been synthesized and shown to exhibit various biological activities, including anticancer properties . These compounds typically interact with their targets, leading to changes in cellular function.

Biochemical Pathways

Related compounds have been found to influence various biochemical pathways, including those involved in cancer cell proliferation .

Result of Action

Related compounds have been found to exhibit various biological activities, including anticancer properties .

properties

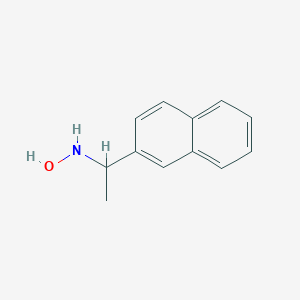

IUPAC Name |

3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-9(12)8-5-10-6-3-1-2-4-7(6)13-8/h1-4,8,10H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNTNLTOJGXENIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396965 | |

| Record name | 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90563-93-2 | |

| Record name | 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes the chirality of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid significant in peptide chemistry?

A1: Research suggests that the chirality of the this compound moiety, when incorporated into a peptide structure, can significantly influence the cis/trans ratio of the subsequent proline peptide bond. [] Specifically, the (2S)-enantiomer demonstrated the ability to constrain the omega dihedral angle of the proline peptide bond towards the trans orientation. [] This control over peptide bond conformation holds promise for designing peptidomimetics with specific structural and functional properties.

Q2: Are there specific examples where the stereochemistry of this compound derivatives impacted peptide structure?

A2: Yes, studies utilizing NMR and crystallography showed that incorporating a (2S)-2,6-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid moiety into a model acyl-proline system resulted exclusively in the trans conformation of the proline peptide bond. [] Conversely, the corresponding (2R)-diastereomer led to a mixture of cis and trans conformers, highlighting the impactful role of stereochemistry in dictating peptide structure. []

Q3: Beyond its influence on proline conformation, what other biological activities have been explored for this compound derivatives?

A3: Derivatives of this compound have been investigated for their antitubercular activity. [] Modifications to the side chain of the benzoxazine core have yielded compounds with promising activity against Mycobacterium tuberculosis H37Ra, suggesting potential as lead compounds for antituberculosis therapies. []

Q4: What synthetic strategies have been employed to prepare enantiomerically pure this compound derivatives?

A4: Resolution techniques and stereoselective synthesis have been utilized to obtain enantiomerically pure 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid derivatives. [, ] These methods provide access to both (R)- and (S)-enantiomers, enabling the exploration of their distinct biological activities and applications in various fields like medicinal chemistry and materials science.

Q5: Have any computational studies been conducted to understand the structure-activity relationships of this compound derivatives?

A5: Molecular docking studies have been performed on antitubercular this compound derivatives to elucidate their binding modes with target proteins. [] These computational analyses provide insights into the structural features contributing to their activity and guide further optimization efforts for enhanced potency and selectivity.

Q6: What is the significance of the Polonovski reaction in the context of this compound chemistry?

A6: The Polonovski reaction, involving the oxidation of tertiary amines followed by nucleophilic substitution, has proven valuable in functionalizing this compound derivatives. [, ] By carefully controlling reaction parameters such as temperature and pH, researchers can selectively introduce substituents at the C-6 position of the benzoxazine ring, expanding the chemical diversity and potential applications of these compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.